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Compound of Interest

Compound Name: 5-Bromo-2-methyl-3-nitropyridine

Cat. No.: B155815 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic validation of the synthesis of 5-Bromo-2-methyl-
3-nitropyridine, a key intermediate in the synthesis of various pharmaceutical compounds. We

offer a comparative analysis with an alternative compound, 5-Bromo-2-chloro-3-nitropyridine,

supported by experimental data and detailed protocols to ensure reproducibility and aid in the

selection of appropriate synthetic routes and characterization techniques.

Comparative Spectroscopic Analysis
The successful synthesis of 5-Bromo-2-methyl-3-nitropyridine and its chloro-analogue was

confirmed through comprehensive spectroscopic analysis. The following tables summarize the

key ¹H NMR, IR, and Mass Spectrometry data, providing a clear comparison of their spectral

properties.

Table 1: ¹H NMR Spectroscopic Data

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b155815?utm_src=pdf-interest
https://www.benchchem.com/product/b155815?utm_src=pdf-body
https://www.benchchem.com/product/b155815?utm_src=pdf-body
https://www.benchchem.com/product/b155815?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b155815?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound
Chemical Shift
(δ)

Multiplicity Integration Assignment

5-Bromo-2-

methyl-3-

nitropyridine

8.76 s 1H Pyridine-H

8.40 s 1H Pyridine-H

2.80 s 3H -CH₃

5-Bromo-2-

chloro-3-

nitropyridine[1]

8.69 d, J=1Hz 1H H-4

8.36 d, J=1Hz 1H H-6

Table 2: Infrared (IR) Spectroscopy Data

Compound Wavenumber (cm⁻¹) Assignment

5-Bromo-2-methyl-3-

nitropyridine
~1581, 1538, 1512

Aromatic C=C and C=N

stretching

~1377, 1344 N-O stretching (NO₂)

~869, 779 C-H bending (aromatic)

5-Bromo-2-chloro-3-

nitropyridine
~1570 Asymmetric NO₂ stretch

~1350 Symmetric NO₂ stretch

~850 C-Cl stretch

Table 3: Mass Spectrometry Data
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Compound Molecular Formula
Molecular Weight (
g/mol )

Key m/z values (EI)

5-Bromo-2-methyl-3-

nitropyridine
C₆H₅BrN₂O₂ 217.02

217/219 (M⁺, Br

isotope pattern)

5-Bromo-2-chloro-3-

nitropyridine
C₅H₂BrClN₂O₂ 237.44

236/238/240 (M⁺, Br

and Cl isotope

pattern)

Experimental Protocols
Detailed methodologies for the synthesis of both compounds are provided below to facilitate

replication and further investigation.

Synthesis of 5-Bromo-2-methyl-3-nitropyridine
This procedure follows the bromination of 5-amino-2-methyl-3-nitropyridine.[2]

Materials:

5-amino-2-methyl-3-nitropyridine (0.1 g)

48% Hydrobromic acid (165 mL)

Sodium nitrite (7.04 g)

Deionized water

Methyl tert-butyl ether

Anhydrous magnesium sulfate

Dry ice

Acetone

Procedure:
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In a suitable reaction vessel, dissolve 0.1 g of 5-amino-2-methyl-3-nitropyridine in 165 mL of

48% hydrobromic acid.

Cool the mixture to -10°C using a dry ice/acetone bath.

Prepare a 42.67 mg/mL sodium nitrite solution by dissolving 7.04 g of sodium nitrite in

deionized water to a final volume of 165 mL.

Add the sodium nitrite solution dropwise to the reaction mixture over 30 minutes, maintaining

the temperature at -10°C with vigorous stirring.

After the addition is complete, allow the reaction to warm to room temperature and continue

stirring for 16 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, neutralize the reaction mixture by adding 400 mL of 4 mol/L sodium

hydroxide solution.

Extract the aqueous layer with methyl tert-butyl ether (3 x 150 mL).

Combine the organic extracts and dry over anhydrous magnesium sulfate.

Remove the solvent under reduced pressure using a rotary evaporator to yield the final

product.

Synthesis of 5-Bromo-2-chloro-3-nitropyridine
This procedure details the conversion of 2-amino-5-bromo-3-nitropyridine to the target

compound.[1]

Materials:

2-amino-5-bromo-3-nitropyridine (21.8 g, 0.1 mol)

6 M Hydrochloric acid (250 mL)

Sodium nitrite (8.3 g, 0.12 mol)
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Copper(I) chloride (12.9 g, 0.13 mol)

38% Hydrochloric acid

Ammonia solution (0.88 specific gravity)

Ether

Anhydrous sodium sulfate

Silica gel

Isohexane

Ethyl acetate

Procedure:

Grind 21.8 g of 2-amino-5-bromo-3-nitropyridine to a fine powder and suspend it in 250 mL

of 6 M hydrochloric acid.

Cool the suspension to 0°C in an ice bath.

Slowly add 8.3 g of solid sodium nitrite, keeping the internal temperature below 5°C.

Continue stirring at 0°C for 1 hour.

In a separate flask, dissolve 12.9 g of freshly prepared copper(I) chloride in degassed 38%

hydrochloric acid.

Add the copper(I) chloride solution to the reaction mixture.

Gradually warm the reaction to room temperature over 90 minutes, then heat to 70°C to

complete the decomposition of the diazonium salt.

Cool the mixture, dilute with 750 mL of water, and adjust the pH to approximately 9 with

ammonia solution.

Extract the mixture with 600 mL of ether.
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Wash the organic layer sequentially with 5% ammonia, water, and brine.

Dry the organic layer over anhydrous sodium sulfate.

Pre-adsorb the solution onto silica gel and purify by flash chromatography using a gradient of

5% to 20% ethyl acetate in isohexane to afford the product.

Synthesis Workflow and Logic
The following diagrams illustrate the synthetic pathways described in the experimental

protocols.

Synthesis of 5-Bromo-2-methyl-3-nitropyridine
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Click to download full resolution via product page

Caption: Synthetic pathway for 5-Bromo-2-methyl-3-nitropyridine.

Synthesis of 5-Bromo-2-chloro-3-nitropyridine

substance

reagent

product

process

2-amino-5-bromo-
3-nitropyridine

5-Bromo-2-chloro-
3-nitropyridine
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1. NaNO₂, HCl
2. CuCl
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Caption: Synthetic pathway for 5-Bromo-2-chloro-3-nitropyridine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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